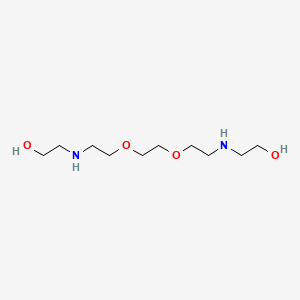
6,9-Dioxa-3,12-diazatetradecane-1,14-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,9-Dioxa-3,12-diazatetradecane-1,14-diol is an organic compound with the molecular formula C10H24N2O4This compound is characterized by the presence of two oxygen atoms and two nitrogen atoms within its molecular structure, which contribute to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Dioxa-3,12-diazatetradecane-1,14-diol typically involves the reaction of ethylene glycol with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the pure compound .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced purification methods ensures the consistent production of high-purity compound .
Análisis De Reacciones Químicas
Types of Reactions
6,9-Dioxa-3,12-diazatetradecane-1,14-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of primary and secondary amines, and alcohols.
Substitution: Formation of substituted amines and ethers.
Aplicaciones Científicas De Investigación
6,9-Dioxa-3,12-diazatetradecane-1,14-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein folding.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6,9-Dioxa-3,12-diazatetradecane-1,14-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, which facilitates its binding to specific molecular sites. This interaction can modulate the activity of enzymes and receptors, leading to various biochemical effects .
Comparación Con Compuestos Similares
Similar Compounds
3,12-Dimethyl-6,9-dioxa-3,12-diazatetradecane-1,14-diol: Similar structure but with additional methyl groups.
6,9-Dioxa-3,12-diazatetradecane-1,14-dioic acid: Contains carboxylic acid groups instead of hydroxyl groups.
3,12-Bis(carboxylatomethyl)-6,9-dioxa-3,12-diazatetradecane-1,14-dioate: Contains carboxylate groups.
Uniqueness
6,9-Dioxa-3,12-diazatetradecane-1,14-diol is unique due to its specific arrangement of oxygen and nitrogen atoms, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and participate in hydrogen bonding makes it valuable in various applications .
Propiedades
Número CAS |
50977-92-9 |
|---|---|
Fórmula molecular |
C10H24N2O4 |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
2-[2-[2-[2-(2-hydroxyethylamino)ethoxy]ethoxy]ethylamino]ethanol |
InChI |
InChI=1S/C10H24N2O4/c13-5-1-11-3-7-15-9-10-16-8-4-12-2-6-14/h11-14H,1-10H2 |
Clave InChI |
ONUAHCJWVLTZFN-UHFFFAOYSA-N |
SMILES canónico |
C(CO)NCCOCCOCCNCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


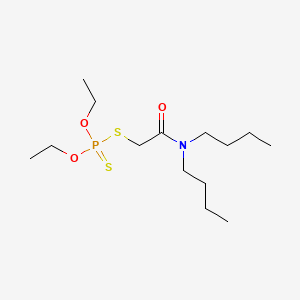
![Dimethyl [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate](/img/structure/B14662414.png)
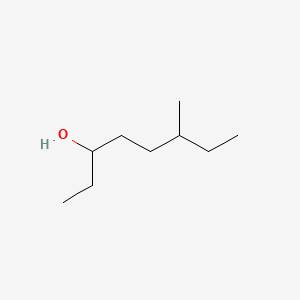
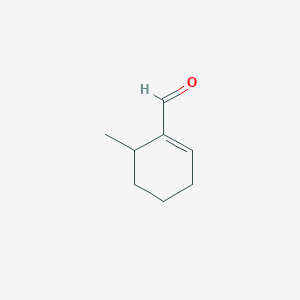
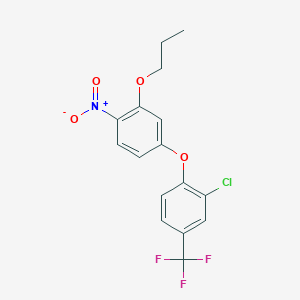
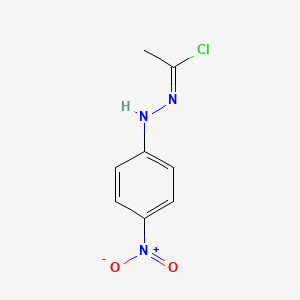
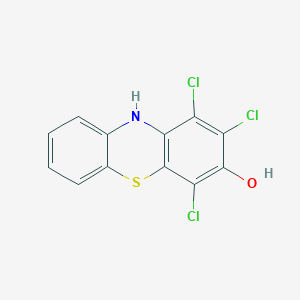
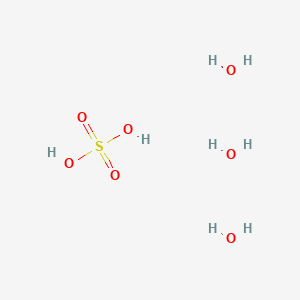

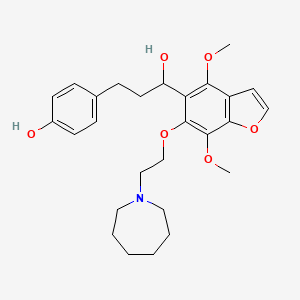
![1-{[(Benzenesulfonyl)(dichloro)methyl]sulfanyl}azonane](/img/structure/B14662465.png)
![6-Azido-7,8-dimethyltetrazolo[1,5-b]pyridazine](/img/structure/B14662469.png)


